

Spectroscopic Profile of 2,2-Diphenylpropionitrile: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Diphenylpropionitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **2,2-Diphenylpropionitrile**, a molecule of interest in various chemical research and development sectors. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for **2,2-Diphenylpropionitrile** is $C_{15}H_{13}N$, with a molecular weight of 207.27 g/mol ^[1]. The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2,2-Diphenylpropionitrile**.

1H NMR Spectrum

The proton NMR spectrum is characterized by signals arising from the aromatic protons of the two phenyl groups and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region, indicative of their varied electronic environments. The methyl group, being shielded, appears as a singlet in the upfield region.

Chemical Shift (δ) ppm	Multiplicity	Assignment
~ 7.3 - 7.5	multiplet	Aromatic protons (10H)
~ 1.9	singlet	Methyl protons (-CH ₃ , 3H)

¹³C NMR Spectrum

The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The presence of quaternary carbons, such as the one bonded to the nitrile group and the two ipso-carbons of the phenyl rings, is a key feature.

Chemical Shift (δ) ppm	Assignment
~ 142	Phenyl C (ipso)
~ 128	Phenyl C-H
~ 127	Phenyl C-H
~ 125	Phenyl C-H
~ 123	Nitrile (-C \equiv N)
~ 45	Quaternary Carbon (-C(Ph) ₂)
~ 26	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2,2-Diphenylpropionitrile** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent feature is the sharp, strong absorption of the nitrile group.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3060 - 3030	Medium	Aromatic C-H stretch
~ 2980 - 2930	Medium	Aliphatic C-H stretch
~ 2235	Strong, Sharp	Nitrile (-C≡N) stretch
~ 1600, 1490, 1445	Medium to Strong	Aromatic C=C skeletal vibrations
~ 760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,2-Diphenylpropionitrile**. The electron ionization (EI) mass spectrum typically shows a molecular ion peak and several characteristic fragment ions.

m/z	Relative Abundance (%)	Assignment
207	Moderate	[M] ⁺ (Molecular ion)
192	High	[M - CH ₃] ⁺
165	Moderate	[M - C ₂ H ₄ N] ⁺ or [C ₁₃ H ₉] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2,2-Diphenylpropionitrile** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.^[2]

- A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing ($\delta = 0.00$ ppm).[2]
- The sample is thoroughly mixed to ensure homogeneity.

¹H NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]
- Pulse Sequence: A standard single-pulse experiment is used.
- Acquisition Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Acquisition time: 2-4 seconds
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

¹³C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).
- Pulse Sequence: A standard proton-decoupled pulse sequence is employed.
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).[2]
 - Relaxation delay: 2-5 seconds.[2]
- Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of solid **2,2-Diphenylpropionitrile** is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

FTIR Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Number of scans: 16-32.
 - Resolution: 4 cm^{-1} .
- Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

- A dilute solution of **2,2-Diphenylpropionitrile** in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

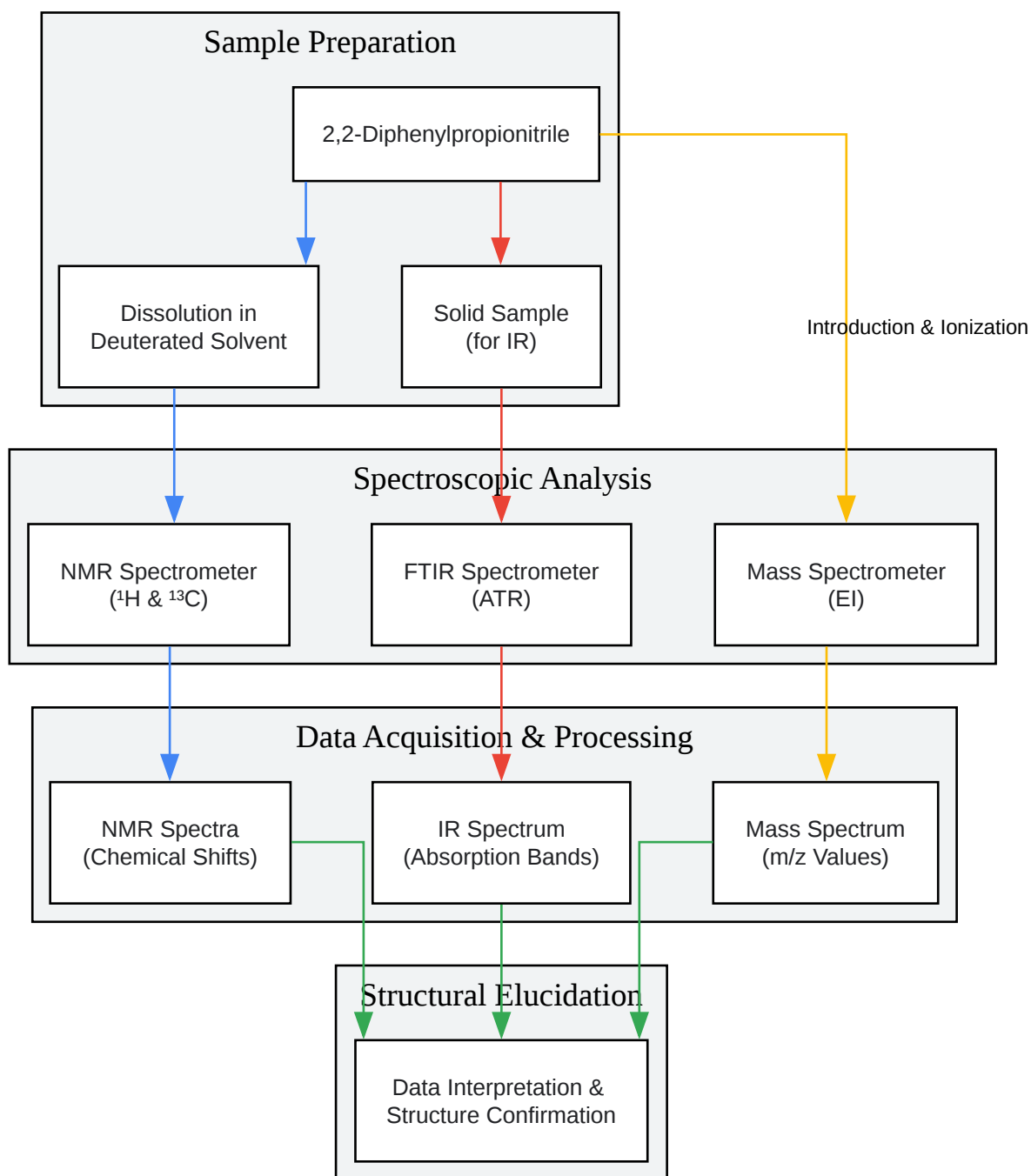
Mass Analysis and Detection:

- Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

- Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,2-Diphenylpropionitrile**.



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Caption: General workflow for spectroscopic analysis.

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